2-Bromo-9-n-octyl-9H-carbazole

Catalog No.
S901582
CAS No.
1356465-23-0
M.F
C20H24BrN
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-9-n-octyl-9H-carbazole

CAS Number

1356465-23-0

Product Name

2-Bromo-9-n-octyl-9H-carbazole

IUPAC Name

2-bromo-9-octylcarbazole

Molecular Formula

C20H24BrN

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-13-12-16(21)15-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

QLOUQHQDDYJWRM-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br

2-Bromo-9-n-octyl-9H-carbazole is a brominated derivative of carbazole, characterized by the presence of a bromine atom at the 2-position and an octyl chain at the 9-position. Its chemical formula is C20H24BrNC_{20}H_{24}BrN with a molecular weight of approximately 358.32 g/mol. This compound is notable for its unique structural properties, which contribute to its functionality in various applications, particularly in organic electronics and materials science. The octyl group enhances its solubility in organic solvents, while the bromine atom facilitates further chemical modifications and interactions with biological systems .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Oxidation and Reduction: The carbazole core can participate in oxidation and reduction processes, altering its electronic properties. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionAmines, Thiols, AlkoxidesPolar aprotic solvents, elevated temperature
OxidationPotassium permanganateControlled conditions
ReductionSodium borohydrideControlled conditions

2-Bromo-9-n-octyl-9H-carbazole exhibits significant biological activity due to its interactions with cytochrome P450 enzymes, which are essential for drug metabolism. The presence of the bromine atom enhances its binding affinity to these enzymes, potentially leading to inhibition or modulation of their activity. This interaction suggests that the compound may influence metabolic pathways and could be explored for pharmaceutical applications .

The synthesis of 2-Bromo-9-n-octyl-9H-carbazole typically involves the bromination of 9-octyl-9H-carbazole. A common method includes:

  • Bromination: Reacting 9-octyl-9H-carbazole with bromine in the presence of a catalyst like iron(III) bromide.
  • Solvent Use: The reaction is usually conducted in organic solvents such as chloroform or dichloromethane at room temperature to ensure high yield and purity.

Industrial Production

While specific industrial methods are not extensively documented, large-scale bromination reactions under controlled conditions are generally employed to enhance efficiency and scalability. Continuous flow reactors may be utilized for improved production rates .

2-Bromo-9-n-octyl-9H-carbazole has diverse applications, particularly in:

  • Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Fluorescent Materials: Derivatives of this compound exhibit strong fluorescent properties suitable for various optoelectronic applications.
  • Biological Studies: Its interactions with enzymes make it a candidate for research in drug metabolism and pharmacology .

Research indicates that 2-Bromo-9-n-octyl-9H-carbazole interacts with several cytochrome P450 isoforms, including CYP1A2 and CYP2D6. These interactions may lead to significant implications in drug-drug interactions and metabolic profiles of co-administered drugs. Understanding these interactions is crucial for evaluating the safety and efficacy of therapeutic agents that may involve this compound .

Several compounds are structurally similar to 2-Bromo-9-n-octyl-9H-carbazole:

Similar Compounds:

  • 2,7-Dibromo-9-octyl-9H-carbazole
  • 3,6-Dibromo-9-octyl-9H-carbazole

Uniqueness

The uniqueness of 2-Bromo-9-n-octyl-9H-carbazole lies in the specific positioning of the bromine atom at the 2-position combined with the octyl group at the 9-position. This configuration imparts distinct electronic and steric properties that enhance its suitability for applications in organic electronics compared to other derivatives. For instance:

CompoundKey Features
2-Bromo-9-n-octyl-9H-carbazoleUnique bromination at 2-position; octyl group enhances solubility
2,7-Dibromo-9-octyl-9H-carbazoleDibrominated; different electronic properties due to dual bromination
3,6-Dibromo-9-octyl-9H-carbazoleSimilar dibromination; distinct steric effects compared to mono-brominated derivatives

This comparative analysis highlights how structural variations can influence the properties and potential applications of carbazole derivatives.

XLogP3

7.4

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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